molecular formula C20H22N2O3S2 B381565 Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 379256-68-5

Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B381565
CAS No.: 379256-68-5
M. Wt: 402.5g/mol
InChI Key: BQNGEVGWSWCALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thieno[2,3-d]pyrimidin-2-yl class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidin-2-yl core[_{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinyl compounds[{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). The reaction conditions often require the use of strong bases or acids, and the process may be conducted under reflux to ensure complete conversion[{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity[_{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability[{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity[{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Chemical Reactions Analysis

Types of Reactions: Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D ....

Scientific Research Applications

Chemistry: In the field of chemistry, tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic properties[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r874280). The compound may bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar structural framework but has different substituents and functional groups.

Uniqueness: Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate stands out due to its specific combination of functional groups and its ability to interact with biological targets in a unique manner[_{{{CITATION{{{_1{TERT-BUTYL [(5,6-DIMETHYL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO2,3-D .... This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-12-13(2)27-17-16(12)18(24)22(14-9-7-6-8-10-14)19(21-17)26-11-15(23)25-20(3,4)5/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNGEVGWSWCALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)(C)C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.